1-(6-(Methylthio)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Methylthio)pyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol . It is a useful research chemical, often utilized in various scientific applications . The compound features a pyridine ring substituted with a methylthio group at the 6-position and a propanone group at the 1-position.
Preparation Methods
The synthesis of 1-(6-(Methylthio)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with methylthiomethyl ketone under basic conditions . The reaction typically proceeds through a condensation mechanism, followed by cyclization and oxidation steps to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(Methylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Methylthio)pyridin-3-yl)propan-1-one has a wide range of scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(6-(Methylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-(Methylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Pyridinyl)propan-2-one: This compound lacks the methylthio group, resulting in different chemical reactivity and biological activity.
1-(6-Methylpyridin-3-yl)propan-1-one:
Thiophene derivatives: Compounds containing a thiophene ring instead of a pyridine ring exhibit different electronic properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(6-methylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3 |
InChI Key |
CLODAFGRCYRMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)SC |
Origin of Product |
United States |
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